N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide
Overview
Description
N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide (BPECAH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPECAH is a hydrazide derivative that possesses a bromophenyl ethylidene moiety. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Efficient Synthesis of Heterocyclic Compounds
A study by Hosseini and Bayat (2019) describes an efficient synthesis method for N-fused heterocyclic compounds, utilizing N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide. This approach involves a sequence of chemical reactions including N,N-acetal formation, Knoevenagel condensation, and Michael reaction. This method is environmentally friendly and tolerates a wide variety of functional groups (Hosseini & Bayat, 2019).
Synthesis and Antitumor Activity
Ghorab and Alsaid (2012) investigated the synthesis of novel hydrazide, 1,2-dihydropyridine, chromene, and benzochromene derivatives using 2-cyano-N'-[1-(substitutedphenyl)ethylidene]acetohydrazide. These compounds exhibited notable in-vitro antitumor activity against Ehrlich Ascities Carcinoma cells, suggesting potential therapeutic applications (Ghorab & Alsaid, 2012).
Synthesis of Substituted Furan, Thiophene, Pyrrole, and 2-Aminothiazole Derivatives
Metwally (2007) explored the synthesis of various derivatives including furan, thiophene, pyrrole, and 2-aminothiazole using ethyl cyanoacetate dimer. This research presents potential applications in creating diverse compounds that could be useful in different scientific fields (Metwally, 2007).
Antidiabetic Potential of N-Substituted Derivatives
Nazir et al. (2018) synthesized a range of N-substituted derivatives to test their antidiabetic potential. The study found significant inhibition of the α-glucosidase enzyme, suggesting these compounds' potential in antidiabetic drug development (Nazir et al., 2018).
Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives
Rani, Pal, Hegde, and Hashim (2016) focused on synthesizing novel acetamide derivatives, exhibiting potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This highlights the versatile pharmaceutical applications of these compounds (Rani, Pal, Hegde, & Hashim, 2016).
Synthesis and Antimicrobial Evaluation
Mahmoud et al. (2017) utilized N'-[1-(naphtha-2-yl)ethylidene] acetohydrazide to synthesize various derivatives with significant antimicrobial activity. This study underlines the potential use of such compounds in combating microbial infections (Mahmoud, Abu El‐Azm, Ali, & Ali, 2017).
Role as Corrosion Inhibitors
Singh et al. (2021) synthesized hydroxy acetophenone derivatives, including N'-[1-(2-hydroxyphenyl)ethylidene] acetohydrazide, demonstrating their effectiveness as corrosion inhibitors. This provides insights into industrial applications for protecting metals (Singh et al., 2021).
Design, Synthesis, and Biological Evaluation of Thiazolyl Hydrazones
Anbazhagan and Sankaran (2015) synthesized thiazolyl hydrazones with promising selective inhibitory activity against various bacterial and fungal strains, highlighting their potential in antimicrobial therapy (Anbazhagan & Sankaran, 2015).
Properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-cyanoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-8(14-15-11(16)6-7-13)9-2-4-10(12)5-3-9/h2-5H,6H2,1H3,(H,15,16)/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQZUNGPJNYIFB-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC#N)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC#N)/C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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